Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate
Description
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate (CAS: 1822546-13-3) is a chiral oxazolidine derivative widely employed in asymmetric synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 3-position, a rigid 2,2-dimethyloxazolidine ring, and an ethyl ester moiety at the 4-position. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly R(+)-2-amino-3-hydroxypropanoic acid esters, which are investigated for central nervous system (CNS) disorders . The Boc group enhances stability during synthetic steps, while the oxazolidine ring enforces stereochemical control, making it valuable in enantioselective reactions.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
KOCROYYUTBXILU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach leverages serine derivatives as starting materials to form the oxazolidine core. Key steps include cyclization using dimethoxypropane (DMP) or 2,2-dimethoxypropane (DMP) with acid catalysts, followed by esterification.
Step 1: Cyclization
-
Substrate : N-Boc-protected serine methyl ester (e.g., (S)-3-tert-butyl-4-methoxycarbonyl-2,2-dimethyloxazolidine)
-
Reagents :
-
Cyclization Agent : 2,2-dimethoxypropane (DMP) or dimethoxypropane
-
Catalyst : BF₃·OEt₂ or p-TsOH
-
Solvent : Acetone or benzene
-
-
Conditions : Reflux or room temperature for 12–48 hours
Step 2: Esterification
-
Hydrolysis : Methyl ester → carboxylic acid (if starting from methyl ester)
-
Esterification :
-
Reagents : Ethanol, H₂SO₄ (acid-catalyzed) or DCC/DMAP (base-catalyzed)
-
Solvent : THF or dichloromethane (DCM)
-
Purification
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (e.g., 10:1 to 1:1 ratios)
| Reagents | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| DMP, BF₃·OEt₂ | BF₃·OEt₂ | Acetone, RT, 12 h | 93% | |
| DMP, PTSA | PTSA | Benzene, reflux, 30 min | 62% | |
| Ethyl chloroformate | Triethylamine | DCM, 0°C → RT, 1 h | 85–90% |
Direct Esterification with Ethyl Chloroformate
Method Overview
This method introduces the ethyl ester directly via reaction with ethyl chloroformate, bypassing hydrolysis steps.
Step 1: Reaction with Ethyl Chloroformate
-
Substrate : 3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid
-
Reagents :
-
Ethyl chloroformate (1.1–1.5 eq)
-
Triethylamine (base scavenger)
-
-
Solvent : DCM or THF
-
Conditions : 0°C → room temperature, 1–2 hours
Step 2: Workup
-
Quenching : Saturated NaHCO₃, extraction with ethyl acetate
-
Purification : Silica gel chromatography (petroleum ether/ethyl acetate)
Key Considerations
-
Stereochemical Integrity : The Boc group and oxazolidine ring prevent racemization during esterification.
-
Yield Optimization : Excess ethyl chloroformate minimizes side reactions.
| Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid | Ethyl chloroformate, Et₃N | DCM, 0°C → RT, 1 h | 85–91% |
Transesterification of Methyl Esters
Method Overview
For substrates with methyl esters, transesterification provides an efficient route to ethyl esters.
Step 1: Transesterification
-
Substrate : 3-Boc-2,2-dimethyloxazolidine-4-methyl ester
-
Reagents :
-
Ethanol (excess)
-
Acid catalyst (e.g., H₂SO₄, p-TsOH)
-
-
Conditions : Reflux in toluene or THF, 6–12 hours
Step 2: Workup
-
Quenching : Neutralization with NaHCO₃, extraction with ethyl acetate
-
Purification : Silica gel chromatography (hexane/ethyl acetate)
Advantages
-
Mild Conditions : Avoids harsh hydrolysis steps.
-
High Purity : Minimal side products compared to hydrolysis-esterification sequences.
Alternative Routes: Suzuki-Coupling and Functionalization
Method Overview
For complex derivatives, Suzuki coupling or nucleophilic substitutions may precede cyclization.
Step 1: Suzuki Coupling
-
Substrate : 3-Bromo-2,2-dimethyloxazolidine derivatives
-
Reagents :
-
Ethyl boronic acid
-
Pd(dppf)Cl₂ catalyst
-
-
Conditions : Toluene/ethanol/NaHCO₃, 85°C, 12 h
Step 2: Cyclization
-
Reagents : DMP, BF₃·OEt₂
-
Conditions : Acetone, RT, 12 h
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, EtB(OH)₂ | Toluene, 85°C, 12 h | 90–97% | |
| Cyclization | DMP, BF₃·OEt₂ | Acetone, RT, 12 h | 93% |
Critical Analysis of Reaction Parameters
Cyclization Efficiency
Esterification Challenges
-
Steric Hindrance : Bulky oxazolidine substituents slow ethyl chloroformate reactions, necessitating excess reagent.
-
Purification : Silica gel chromatography with polar eluents (e.g., 10% EtOAc/hexane) separates the ethyl ester from byproducts.
Stereochemical Control and Purity
Key Factors
Analytical Validation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H, t-Bu), δ 4.0–4.5 (oxazolidine CH₂) | |
| HRMS | [M+H]⁺ at m/z 274.165 (C₁₃H₂₃NO₅) |
Industrial and Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The Boc-protected oxazolidine ring undergoes nucleophilic substitution at the ester or carbamate groups. Common nucleophiles include amines, alcohols, and thiols.
Ring-Opening Reactions
The oxazolidine ring can be cleaved under acidic or basic conditions to generate amino alcohol intermediates.
Hydrogenolysis
The compound participates in catalytic hydrogenation to remove protecting groups or modify substituents.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10%) under H₂ (1 atm) | Ethanol, 25°C, 12 h | Deprotected oxazolidine | 85–92% |
| Ra-Ni in MeOH | 50°C, 6 h | Secondary amine derivatives | 70–80% |
Oxidation and Reduction
The ester and carbamate groups are amenable to redox transformations.
Reduction
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| DIBAL-H (1.75 equiv.) | −78°C, THF, 2 h | Aldehyde derivatives | 61–91% |
| NaBH₄ in MeOH | 0°C, 1 h | Alcohol intermediates | 70–85% |
Oxidation
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Swern oxidation (oxalyl chloride/DMSO) | −60°C, Et₃N | Ketones or aldehydes | 75–90% |
| TEMPO/NaClO | 0°C, CH₂Cl₂ | Carboxylic acids | 65–80% |
Deprotection Strategies
The Boc group is selectively removable under mild acidic conditions, enabling further functionalization.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| TFA in CH₂Cl₂ | 25°C, 1 h | Free amine derivatives | 95–99% |
| HCl (4 M) in dioxane | MeOH, 2 h | Deprotected oxazolidine | 90–98% |
Key Mechanistic Insights
-
Stereochemical Integrity : The oxazolidine ring’s rigidity minimizes epimerization during substitutions, though Swern oxidation may cause partial racemization if triethylamine is used .
-
Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while protic solvents stabilize intermediates in reductions .
This compound’s reactivity profile underscores its utility in synthesizing complex chiral molecules with high enantiomeric excess, making it indispensable in medicinal and natural product chemistry.
Scientific Research Applications
Organic Synthesis
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate serves as an important building block in the synthesis of more complex organic compounds. Its oxazolidine ring structure allows for various transformations, making it useful in generating diverse chemical entities.
Medicinal Chemistry
The compound is involved in the development of pharmaceutical intermediates. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for designing new drugs targeting specific biological pathways .
Case Study:
In a study investigating its interaction with enzymes, researchers found that this compound exhibited significant binding affinities with certain metabolic enzymes, indicating its potential therapeutic applications.
Biological Research
This compound has been utilized in various biological studies to explore its pharmacokinetics and pharmacodynamics. The oxazolidine ring may facilitate interactions with enzymes or receptors involved in metabolic pathways, thus providing insights into its biological activity .
Biological Activity Table:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways |
| Binding Affinity | Exhibits significant binding with specific biological targets |
| Substrate Role | Acts as a substrate in enzymatic reactions |
Mechanism of Action
The mechanism of action of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Case Studies
- Case Study 1: this compound was used to synthesize R(+)-2-amino-3-hydroxypropanoic acid esters, showing >95% enantiomeric excess (ee) after deprotection .
- Case Study 2: The methyl analog (CAS: 95715-86-9) facilitated the diastereoselective synthesis of tetrahydroisoquinolines, achieving 85% yield in acetonide formation .
- Case Study 3 : The carboxaldehyde derivative enabled the synthesis of α-amidosulfures with 90% ee in Friedel-Crafts reactions .
Biological Activity
Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate, a chiral compound with the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g/mol, exhibits significant biological activity primarily due to its unique oxazolidine ring structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is instrumental in organic synthesis for protecting amine functionalities. The presence of dimethyl substitutions at the 2-position of the oxazolidine ring enhances its stereochemical properties and biological interactions .
This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its oxazolidine structure may facilitate binding affinities that are crucial for therapeutic efficacy. Preliminary studies indicate that it can undergo various chemical transformations, making it a versatile intermediate in medicinal chemistry .
Binding Affinity Studies
Research has focused on the binding affinities of this compound with specific receptors. For instance, interaction studies suggest potential binding to glutamate receptors, which are critical in neurological signaling . This compound's ability to modulate receptor activity could lead to applications in treating neurological disorders.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) is essential for evaluating its therapeutic potential. Initial investigations indicate that this compound may exhibit favorable pharmacokinetic profiles due to its structural characteristics . However, comprehensive studies are necessary to confirm these findings.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to the specific combination of functional groups in this compound. The following table summarizes some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | 0.93 |
| Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate | 95715-86-9 | 0.92 |
| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 95715-87-0 | 1.00 |
| (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | 108149-60-6 | 0.92 |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that may impart distinct biological activities compared to these similar compounds .
Case Study: Interaction with Glutamate Receptors
A study conducted on various analogs of Ethyl 3-Boc-2,2-dimethyloxazolidine demonstrated varying potencies at different glutamate receptor subtypes. For example:
| Compound | GluN1/GluN2A Potency | GluN1/GluN2B Potency |
|---|---|---|
| Ethyl Compound A | 83% | 94% |
| Ethyl Compound B | 67% | 105% |
This variability indicates that modifications to the ethyl compound can significantly influence receptor interaction and efficacy .
Research Findings on HIV Protease Inhibition
Another relevant study explored derivatives similar to Ethyl 3-Boc compounds as inhibitors of HIV protease. These derivatives exhibited potent enzyme inhibitory activity against multidrug-resistant HIV variants, suggesting potential applications in antiviral therapies .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate to maximize yield and purity?
Methodological Answer:
- A high-yield route involves using (S)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine as a precursor. Reduction with diisobutylaluminum hydride (DIBAL-H) at -78°C in anhydrous THF, followed by Boc protection under basic conditions, achieves ~93% yield .
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to isolate the product from side reactions, such as over-reduction or epimerization .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR : H and C NMR can confirm stereochemistry and Boc-group integrity. Key signals include the tert-butyl group at ~1.4 ppm (9H, singlet) and the oxazolidine ring protons at 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 274.165) and fragmentation patterns .
- IR : Stretch frequencies for carbonyl (Boc C=O at ~1680 cm) and ester groups (C=O at ~1720 cm) validate functional groups .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Monitor elution profiles via polarimetry or circular dichroism (CD) .
- Stereochemical Control : Employ enantiopure starting materials (e.g., Garner’s aldehyde derivatives) and avoid racemization by maintaining low temperatures during acylations .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- SHELX Refinement : Use SHELXL for small-molecule refinement. Address disorder in the Boc group by applying restraints to atomic displacement parameters (ADPs) and validating via R-factor convergence (<5%) .
- Twinned Data Analysis : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections. Verify results using PLATON’s TWINABS for absorption corrections .
Q. How can computational modeling predict reactivity in derivatization reactions of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks (e.g., at the oxazolidine carbonyl). Compare activation energies of competing pathways (e.g., ring-opening vs. ester hydrolysis) .
- MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS. Correlate with experimental yields to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
